Trimagnesium;diborate;octahydrate

描述

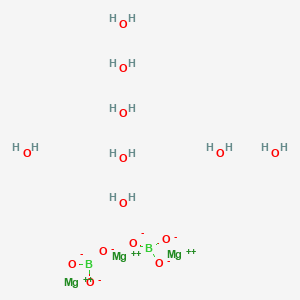

Trimagnesium diborate octahydrate is a magnesium-containing borate compound with the hypothetical formula Mg₃(B₂O₅)₂·8H₂O, inferred from analogous structures of magnesium salts and borate anions. Key structural motifs likely involve diborate groups ([B₂O₅]⁴⁻ or [B₂O₃(OH)]ⁿ⁻) linked to Mg²⁺ ions, forming hydrated crystalline networks . Such compounds are of interest in materials science for their dielectric, mechanical, or catalytic properties, though specific applications remain underexplored .

属性

CAS 编号 |

10031-14-8 |

|---|---|

分子式 |

B2H16Mg3O14 |

分子量 |

334.649 |

IUPAC 名称 |

trimagnesium;diborate;octahydrate |

InChI |

InChI=1S/2BO3.3Mg.8H2O/c2*2-1(3)4;;;;;;;;;;;/h;;;;;8*1H2/q2*-3;3*+2;;;;;;;; |

InChI 键 |

LJJIKUKRQVVKAQ-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

同义词 |

MAGNESIUM BORATE, OCTAHYDRATE |

产品来源 |

United States |

相似化合物的比较

Structural and Compositional Analogues

Lithium Diborate Hydrate (LiB₂O₃(OH)·H₂O)

- Chemical Formula : LiB₂O₃(OH)·H₂O

- Crystal Structure : Chains of BO₄ tetrahedra and BO₂(OH) triangles, forming infinite chains along the [010] direction. Space group Pnna with lattice parameters a = 9.798 Å, b = 8.276 Å, c = 9.614 Å .

- Hydration : Contains one water molecule per formula unit.

- Key Properties: Strong interfacial absorption energy with inorganic nanoparticles due to B←N coordination .

- Applications : Model system for studying borate anion topologies and coordination chemistry .

Magnesium Diborate Whisker

- Chemical Formula : MgB₂O₅ (anhydrous form inferred).

- Structure : High-aspect-ratio crystalline fibers (length: ~30 μm, length/diameter ratio: 30–50) synthesized via improved solid-state reactions .

- Key Properties : Enhances tensile strength and dielectric properties in polymer composites.

- Applications : Reinforcement in plastics, metals, and alloys .

Cobalt(II) Orthophosphate Octahydrate (Co₃(PO₄)₂·8H₂O)

- Chemical Formula : Co₃(PO₄)₂·8H₂O

- Crystal Structure : Phase transitions dependent on Co/Ca ratios; Rietveld-refined unit cell parameters show coexistence with brushite phases .

- Hydration : Stable octahydrate form under specific synthesis conditions.

- Key Properties : Metastable in aqueous environments, reverting to lower hydrates .

- Applications: Not explicitly stated; studied for phase behavior in inorganic chemistry.

Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

- Chemical Formula : Mg₃(PO₄)₂·8H₂O

- Structure : Isostructural with cobalt(II) phosphate; contains octahedral and pentacoordinated Mg²⁺ ions .

- Hydration: Forms via reaction of monomagnesium phosphate tetrahydrate with Mg(OH)₂ .

- Key Properties : Metastable in water, transforms to stable octahydrate .

- Applications : Nutritional supplements (E343) and precursor for ceramics .

Functional and Reactivity Comparisons

Diborate vs. Tetraborate Reactivity

- Diborate (B₂O₅⁴⁻) : Reacts with hydroxyl radicals at pH 9.5 with a rate constant of 6.4 × 10⁶ M⁻¹·s⁻¹ .

- Tetraborate (B₄O₇²⁻) : Similar reactivity (6.8 × 10⁶ M⁻¹·s⁻¹) under identical conditions, suggesting comparable radical scavenging capabilities .

Hydration Effects

- Magnesium Salts : Hydration states critically influence stability. For example, trimagnesium phosphate docosahydrate is metastable, reverting to octahydrate in water, while dimagnesium phosphate trihydrate is the stable form in aqueous systems .

- Lithium Diborate Hydrate: Structural water molecules stabilize the infinite chain topology, enabling applications in nanoparticle coatings .

Comparative Data Table

*Hypothetical structure inferred from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。